A Multi-Modal Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride
A Multi-Modal Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride
An In-Depth Technical Guide for Drug Development Professionals
Preamble: The Strategic Importance of Unambiguous Structural Verification
In the landscape of modern drug discovery and development, the isoindole scaffold and its reduced form, isoindoline (2,3-dihydro-1H-isoindole), represent a privileged heterocyclic motif.[1][2] Their presence in numerous natural products and pharmacologically active agents underscores their significance.[3] The precise characterization of novel derivatives is not merely an academic exercise; it is a foundational pillar of regulatory compliance, intellectual property protection, and, most critically, patient safety. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and catastrophic clinical outcomes.
This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative isoindoline derivative: 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride (Molecular Formula: C₉H₁₀ClNO₂). We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal analytical methods. The narrative emphasizes the causality behind experimental choices, ensuring that the described workflow is a self-validating system for achieving irrefutable structural confirmation.
Chapter 1: Foundational Analysis and Hypothesized Structure
Before any analysis, we begin with the nominal structure as derived from its chemical name. This serves as our working hypothesis.
Key Structural Features:
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Isoindoline Core: A bicyclic system consisting of a benzene ring fused to a five-membered reduced pyrrole ring.[1][2]
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Carboxylic Acid Group: An -COOH group substituted at the 4-position of the aromatic ring.
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Secondary Amine: The nitrogen atom within the five-membered ring.
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Hydrochloride Salt: The nitrogen atom is protonated and associated with a chloride counter-ion, enhancing solubility and stability.[4]
Based on this, we can predict the molecular formula of the free base as C₉H₉NO₂ and the hydrochloride salt as C₉H₁₀ClNO₂.[5] Our analytical journey will be a process of rigorously testing this hypothesis.
Chapter 2: High-Resolution Mass Spectrometry (HRMS) – The Elemental Blueprint
Expertise & Rationale: The first and most fundamental question is "What is its elemental composition?". Low-resolution mass spectrometry provides a nominal mass, but HRMS provides an exact mass to within a few parts per million (ppm). This precision is sufficient to unequivocally determine the molecular formula, providing the first piece of robust evidence. We choose Electrospray Ionization (ESI) in positive mode as the protonated secondary amine is expected to ionize readily.
Experimental Protocol: HRMS via ESI-TOF
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid ensures the analyte remains protonated.
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Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
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Source Parameters (Positive Ion Mode):
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Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120°C
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Desolvation Temperature: 350°C
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Desolvation Gas Flow (N₂): 600 L/hr
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-
Acquisition: Acquire data in the m/z range of 50-1000. Use a lock mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) infused concurrently to ensure high mass accuracy.
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Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass.
Data Presentation: Expected HRMS Results
| Parameter | Theoretical Value (for C₉H₁₀NO₂⁺) | Expected Experimental Value |
| Elemental Formula | C₉H₁₀NO₂ | C₉H₁₀NO₂ |
| Exact Mass [M+H]⁺ | 164.07060 | 164.0706 ± 0.0005 |
| Mass Accuracy | N/A | < 3 ppm |
Trustworthiness: The sub-3 ppm mass accuracy provides extremely high confidence in the calculated molecular formula, validating the atomic constituents of our hypothesized structure.
Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Fingerprinting
Expertise & Rationale: With the elemental formula confirmed, we next seek to identify the key functional groups. FTIR is a rapid, non-destructive technique perfect for this purpose. The presence of the carboxylic acid and the secondary amine hydrochloride salt should produce highly characteristic absorption bands.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the ATR accessory.
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Background Collection: With the crystal clean, collect a background spectrum (32 scans) to subtract atmospheric H₂O and CO₂ signals.
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Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for specific functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad, strong band, often obscuring the C-H stretches.[6] The breadth is due to extensive hydrogen bonding. |
| ~3000 | C-H Stretch | Aromatic | Sharp, medium intensity peaks appearing on top of the broad O-H band. |
| 2800 - 2400 | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) | Broad, strong absorptions characteristic of an amine salt. |
| 1720 - 1680 | C=O Stretch | Carboxylic Acid | A very strong, sharp peak.[7] Its position indicates a conjugated aromatic carboxylic acid. |
| 1610 - 1550 | N-H Bend | Secondary Amine Salt | Medium to strong absorption. |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Two to three sharp bands of variable intensity. |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong intensity band.[6] |
Trustworthiness: The simultaneous observation of the broad O-H stretch, the strong C=O stretch, and the characteristic N-H stretches for an amine salt provides a powerful, self-validating confirmation of the key functional groups predicted by the hypothesized structure.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Connectivity Map
Expertise & Rationale: NMR is the cornerstone of small molecule structure elucidation.[8][9] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For a molecule like this, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment.[10] We choose DMSO-d₆ as the solvent because its ability to form hydrogen bonds allows for the observation of exchangeable protons (NH and OH), which might otherwise be broadened or absent in other solvents.
Experimental Protocol: NMR Spectroscopy (500 MHz)
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Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
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¹H NMR: Acquire a standard 1D proton spectrum. Parameters: 16 scans, 2-second relaxation delay.
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¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Parameters: 1024 scans, 2-second relaxation delay.
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COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify scalar-coupled protons (¹H-¹H vicinal and geminal couplings).
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assembling the molecular fragments. The long-range coupling delay should be optimized for ~8 Hz.
Data Presentation: Predicted NMR Assignments
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| -COOH | ~13.0, br s | ~167.0 | C4, C5 |
| -NH₂⁺- | ~9.5, br s | N/A | C1, C3, C7a |
| H5 | ~7.9, d | ~128.0 | C4, C7, C3a, -COOH |
| H6 | ~7.5, t | ~130.0 | C4, C7a |
| H7 | ~7.4, d | ~125.0 | C5, C3a |
| C1-H₂ | ~4.5, s | ~52.0 | C3, C7a, C3a |
| C3-H₂ | ~4.4, s | ~50.0 | C1, C4, C3a |
| C3a | N/A | ~135.0 | N/A |
| C4 | N/A | ~132.0 | N/A |
| C7a | N/A | ~140.0 | N/A |
Note: Chemical shifts are predictive and may vary. Multiplicity: s=singlet, d=doublet, t=triplet, br s=broad singlet.
Visualization: Key Workflow & Correlation Diagrams
Caption: NMR workflow for structure elucidation.
Caption: Key expected HMBC correlations.
Trustworthiness: The interlocking web of correlations from the 2D NMR experiments provides a definitive and self-consistent map of the molecular structure. For example, a key HMBC correlation from the aromatic proton H5 to the carbonyl carbon of the carboxylic acid would unambiguously place the -COOH group at the C4 position, confirming the regiochemistry.
Chapter 5: Single-Crystal X-Ray Crystallography – The Gold Standard
Expertise & Rationale: While the combination of MS and NMR provides incontrovertible proof of the chemical constitution and connectivity, it does not directly observe the three-dimensional arrangement of atoms in space. Single-crystal X-ray crystallography is the ultimate arbiter of structure, providing a precise 3D model of the molecule in the solid state.[11][12] Its ability to resolve stereochemistry and confirm absolute structure makes it the gold standard.[13]
Experimental Workflow: X-Ray Crystallography
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Crystal Growth (The Critical Step): The primary challenge is growing a single, diffraction-quality crystal. A slow evaporation method is often successful.
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Dissolve the compound to saturation in a suitable solvent (e.g., a methanol/water mixture).
-
Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.
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-
Crystal Mounting & Data Collection: Mount a suitable crystal (<0.5 mm) on a diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
Data Presentation: Representative Crystallographic Data Table
| Parameter | Example Value | Significance |
| Formula | C₉H₁₀ClNO₂ | Confirms elemental composition in the unit cell. |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell (a, b, c, β) | a=5.5Å, b=9.8Å, c=9.9Å, β=78° | Dimensions of the repeating unit. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the data. A value <5% is excellent. |
Trustworthiness: A successfully refined crystal structure with a low R-factor is considered definitive proof. It not only confirms the connectivity established by NMR but also reveals bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.
Chapter 6: Integrated Analysis – A Unified Conclusion
The power of this multi-modal approach lies in its orthogonality. Each technique probes a different physical property of the molecule, and the final structure must be consistent with all datasets.
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